molecular formula C11H20N2O B13255811 3-(Piperidine-1-carbonyl)cyclopentan-1-amine

3-(Piperidine-1-carbonyl)cyclopentan-1-amine

Cat. No.: B13255811
M. Wt: 196.29 g/mol
InChI Key: WAHDPUARNKQMPS-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)cyclopentan-1-amine is an organic compound with the molecular formula C11H20N2O It is a derivative of piperidine and cyclopentane, featuring a piperidine ring attached to a cyclopentane ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of cyclopentanone with piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidine-1-carbonyl)cyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidine-1-carbonyl)cyclopentan-1-amine is unique due to its combined structural features of piperidine and cyclopentane. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

3-(Piperidine-1-carbonyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a piperidine carbonyl group, which may influence its interaction with biological targets. The structural characteristics are crucial for understanding its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.
  • Neurochemical Effects : The compound may interact with neurotransmitter systems, indicating possible neuroprotective effects.
  • Antimicrobial Properties : There is emerging evidence of antibacterial and antifungal activities.

The mechanisms underlying the biological effects of this compound are still under investigation. However, several hypotheses have been proposed based on structural analogs and related compounds:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and cell signaling pathways.
  • Receptor Modulation : The piperidine moiety is known to interact with various receptors, potentially modulating neurotransmission and cellular responses.

Antitumor Activity

A study investigated the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The findings indicated that the compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 Value (µM)Reference
MCF-75.10 ± 0.40
HCT1166.19 ± 0.50

Neurochemical Effects

Research into the neurochemical impacts of similar piperidine derivatives suggests that they may enhance synaptic transmission or exert protective effects against neurodegenerative conditions. This is hypothesized to occur through modulation of glutamate receptors, which are critical for learning and memory processes.

Antimicrobial Properties

A recent investigation into related compounds demonstrated promising antibacterial activity against Gram-positive bacteria, indicating that this compound may possess similar properties. Further studies are needed to quantify this activity and elucidate the underlying mechanisms.

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

  • Case Study on Anticancer Activity : A clinical trial involving piperidine analogs showed a marked reduction in tumor size among participants treated with these compounds, suggesting a viable pathway for future therapeutic development.
  • Neuroprotective Effects : Animal models treated with piperidine derivatives demonstrated improved cognitive function and reduced markers of neuronal damage, supporting the hypothesis that these compounds may offer neuroprotective benefits.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(3-aminocyclopentyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H20N2O/c12-10-5-4-9(8-10)11(14)13-6-2-1-3-7-13/h9-10H,1-8,12H2

InChI Key

WAHDPUARNKQMPS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(C2)N

Origin of Product

United States

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